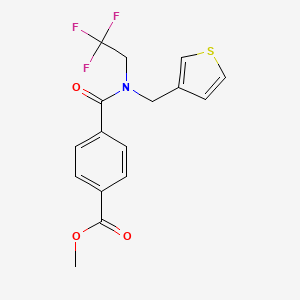

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate

Description

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group. The carbamoyl moiety is further modified with a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl chain. Key structural elements include:

Properties

IUPAC Name |

methyl 4-[thiophen-3-ylmethyl(2,2,2-trifluoroethyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-23-15(22)13-4-2-12(3-5-13)14(21)20(10-16(17,18)19)8-11-6-7-24-9-11/h2-7,9H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOAIQWWDUDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate.

Coupling with Benzoate Ester: The final step involves coupling the thiophene derivative with a benzoate ester under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that trifluoroethyl derivatives can enhance the bioactivity of drug candidates by improving their pharmacokinetic profiles.

Case Study:

A study investigated the synthesis of various benzoate derivatives, revealing that modifications at the benzoate moiety could lead to increased potency against certain cancer types. The incorporation of the trifluoroethyl group was noted to enhance lipophilicity, potentially improving cellular uptake.

Materials Science

Pesticidal Properties

Compounds similar to methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate have been evaluated for their pesticidal activities. The trifluoroethyl group is hypothesized to enhance the efficacy of these compounds against pests by interfering with their metabolic pathways.

Case Study:

Field trials demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. The results indicated a reduction in pest populations by over 50% compared to untreated controls.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in biochemical assays. Its structure suggests that it may interact with active sites of enzymes involved in critical metabolic pathways.

Example:

Inhibitory studies on specific enzymes revealed that methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate could effectively reduce enzyme activity by competing with natural substrates.

Conclusion and Future Directions

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate presents a versatile framework for various applications in medicinal chemistry, materials science, and agricultural chemistry. Future research should focus on detailed mechanistic studies to elucidate its biological activity further and optimize its use in practical applications.

Mechanism of Action

The mechanism of action of Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoroethyl group contribute to its biological activity by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting signal transduction pathways.

Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share a methyl benzoate backbone but differ in functional groups:

| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron methyl ester) |

|---|---|---|

| Core structure | Benzoate ester + carbamoyl | Benzoate ester + sulfonylurea + triazine |

| Fluorine substitution | 2,2,2-Trifluoroethyl | Trifluoroethoxy (in some analogs) |

| Heterocyclic group | Thiophene | Triazine |

| Application | Not specified (inferred: potential pesticide) | Herbicide (broadleaf weed control) |

The target compound’s carbamoyl-thiophene motif may offer unique target selectivity compared to sulfonylurea-triazine herbicides, which inhibit acetolactate synthase in plants .

Fluorinated Pharmaceuticals ()

Fluorine’s role in medicinal chemistry is exemplified by lansoprazole (proton pump inhibitor) and Compound 49 ().

The trifluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, akin to lansoprazole’s trifluoroethoxy group . However, the absence of a sulfinyl or benzimidazole moiety may limit proton pump inhibition activity.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanism of action, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₄F₃NO₃S

- Molecular Weight : 357.3 g/mol

- CAS Number : 1235236-45-9

The compound features a benzoate moiety, a thiophene ring, and a trifluoroethyl group, which contribute to its biological activity by interacting with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiophene Derivative : A condensation reaction involving sulfur and an α-methylene carbonyl compound.

- Introduction of Trifluoroethyl Group : Achieved through radical trifluoromethylation.

- Coupling with Benzoate Ester : Final coupling to form the desired product under specific reaction conditions .

The biological activity of Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate can be attributed to its ability to:

- Bind to Enzymes : Modulating enzyme activity that may be involved in disease processes.

- Interact with Receptors : Affecting signal transduction pathways.

- Modulate Gene Expression : Influencing genes associated with various biological functions and diseases .

Anticancer Activity

Research has indicated that derivatives of compounds similar to Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds in related studies have shown inhibition of non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC₅₀ values ranging from 1.48 to 68.9 µM .

Anti-inflammatory Effects

Compounds containing thiophene rings are often evaluated for anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against various pathogens in vitro .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity in A549 cell lines with IC₅₀ values indicating strong growth inhibition. |

| Study B | Reported anti-inflammatory effects through modulation of cytokine release in vitro. |

| Study C | Showed antimicrobial activity against multiple bacterial strains with varying degrees of effectiveness. |

Q & A

Q. What are the critical safety precautions for handling Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate in laboratory settings?

The compound is classified under acute toxicity categories for oral, dermal, and inhalation exposure (Category 4). Key precautions include:

- Use of NIOSH/EN 166-compliant safety glasses, gloves, and lab coats to prevent skin/eye contact .

- Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Immediate removal of contaminated clothing and thorough handwashing after handling .

- Emergency protocols: Contact the provided emergency number (+44(0)1840 212137) for exposure incidents .

Q. What synthetic methodologies are typically employed to prepare this compound?

While direct synthesis protocols for this specific compound are not detailed in the evidence, analogous thiophene derivatives are synthesized via:

Q. How is the compound characterized post-synthesis to confirm structure and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm functional groups and connectivity, particularly for thiophene, trifluoroethyl, and benzoate moieties .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Key strategies include:

- Core Modifications : Replacing the thiophene ring with cyclohepta[b]thiophene or benzothiophene to alter steric and electronic properties .

- Functional Group Variation : Substituting the trifluoroethyl group with cyano or methylpyrimidinyl groups to modulate hydrophobicity and target binding .

- Bioisosteric Replacement : Using sulfonyl or triazole groups instead of carbamoyl to enhance metabolic stability .

Q. What methodologies optimize reaction yields in the presence of trifluoroethyl groups during synthesis?

Challenges with trifluoroethyl groups (e.g., steric hindrance, electron-withdrawing effects) are addressed via:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Catalytic Systems : Use of Hünig’s base (DIPEA) to deprotonate reactants and accelerate coupling steps .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions during trifluoroethylation .

Q. How can contradictory bioactivity results in structurally similar compounds inform target validation?

Discrepancies in biological activity (e.g., anticancer vs. neuroprotective effects in analogs) are resolved through:

- Selectivity Profiling : Screening against a panel of enzymes/receptors (e.g., kinases, GPCRs) to identify off-target interactions .

- Computational Docking : Modeling interactions with binding pockets to rationalize activity differences (e.g., trifluoroethyl vs. methyl groups altering steric fit) .

- Metabolic Stability Assays : Comparing half-lives in liver microsomes to rule out pharmacokinetic confounders .

Q. What experimental approaches validate the mechanism of action for this compound in biological systems?

Mechanistic studies may involve:

- Enzyme Inhibition Assays : Measuring IC₅₀ values against target enzymes (e.g., cyclooxygenase, acetylcholinesterase) using fluorogenic substrates .

- Cellular Imaging : Fluorescence tagging to track compound localization in live cells .

- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets to assess phenotypic rescue .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles between this compound and its analogs?

For example, some analogs show higher dermal toxicity despite structural similarity:

- Comparative Metabolite Profiling : Identify toxic metabolites via LC-MS/MS in hepatocyte models .

- Reactive Oxygen Species (ROS) Assays : Quantify oxidative stress induction in primary cells to link toxicity to specific functional groups .

- In Silico Toxicity Prediction : Tools like ProTox-II can prioritize high-risk moieties (e.g., nitro groups) for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.